molecular formula C15H13ClO2 B6403644 2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% CAS No. 1261933-44-1

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6403644
CAS RN: 1261933-44-1
M. Wt: 260.71 g/mol
InChI Key: XRXNTFLWRJAHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% (2CMMB) is an aromatic acid that is used in numerous scientific research applications. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 145-150°C and a boiling point of 288°C. It is a versatile reagent and can be used in a variety of reactions.

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a chromogenic reagent for the detection of proteins, and as a fluorescent dye for the detection of DNA. It is also used in the synthesis of pharmaceuticals, in the production of polymers, and as a stabilizer in the production of plastics.

Mechanism of Action

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of many drugs and other compounds. By inhibiting this enzyme, 2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% can reduce the rate of drug metabolism and increase the amount of drug that is available for absorption into the body.
Biochemical and Physiological Effects
2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine, which can have positive effects on memory and cognitive function.

Advantages and Limitations for Lab Experiments

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable in storage. It is also highly soluble in a variety of solvents, making it easy to use in a variety of reactions. The main limitation of 2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% is that it has a relatively low melting point, which can make it difficult to use in certain reactions.

Future Directions

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% has a variety of potential future applications. It could be used in the development of new drugs and therapies, as well as in the production of polymers and plastics. It could also be used as a fluorescent dye for the detection of DNA or as a chromogenic reagent for the detection of proteins. Additionally, it could be used as an inhibitor of cytochrome P450, which could help to reduce drug metabolism and increase the amount of drug that is available for absorption. Finally, it could be used to study the effects of inflammation, oxidative stress, and pro-inflammatory cytokines.

Synthesis Methods

2-(4-Chloro-3-methylphenyl)-5-methylbenzoic acid, 95% can be synthesized by the reaction of 4-chloro-3-methylbenzoic acid and 5-methylbenzoic acid in the presence of a base catalyst. This reaction is typically carried out in an organic solvent such as ethanol or acetone at a temperature of around 70°C. The reaction is typically complete in 1-2 hours.

properties

IUPAC Name

2-(4-chloro-3-methylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-5-12(13(7-9)15(17)18)11-4-6-14(16)10(2)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXNTFLWRJAHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690384
Record name 4'-Chloro-3',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-44-1
Record name 4'-Chloro-3',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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